molecular formula C12H8BrF3O2S B8248583 8-Bromo-2-ethylsulfanyl-6-(trifluoromethyl)chromen-4-one

8-Bromo-2-ethylsulfanyl-6-(trifluoromethyl)chromen-4-one

Cat. No.: B8248583
M. Wt: 353.16 g/mol
InChI Key: UZWHZVCNVRJACB-UHFFFAOYSA-N
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Description

8-Bromo-2-ethylsulfanyl-6-(trifluoromethyl)chromen-4-one is a synthetic chromen-4-one derivative characterized by three distinct functional groups:

  • 2-Ethylsulfanyl group: Introduces sulfur-based electron-donating effects and lipophilicity.
  • 6-Trifluoromethyl group: Provides strong electron-withdrawing properties and metabolic stability.

Properties

IUPAC Name

8-bromo-2-ethylsulfanyl-6-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrF3O2S/c1-2-19-10-5-9(17)7-3-6(12(14,15)16)4-8(13)11(7)18-10/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZWHZVCNVRJACB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC(=O)C2=C(O1)C(=CC(=C2)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrF3O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Mechanism

  • Substrates : ortho-Hydroxyphenyl propargylamines.

  • Catalysts : Diphenyl diselenide (0.5 equiv) and dimethyl 2,2'-azobis(2-methylpropionate) (AIBME, 3.0 equiv).

  • Conditions : 80°C under open air for 10 hours.

  • Yield : 75% for gram-scale synthesis.

The mechanism proceeds via a radical cascade :

  • Phenylselenyl radical (PhSe·) generation from diphenyl diselenide and AIBME.

  • C–N bond cleavage of propargylamine, forming a carbon-centered radical.

  • 6-endo-dig cyclization with molecular oxygen, yielding the chromen-4-one core.

Adaptability for Target Compound

  • Bromination Post-Cyclization : The C-8 bromine can be introduced via electrophilic aromatic substitution (EAS) using Br₂/FeBr₃ after cyclization.

  • Ethylsulfanyl Incorporation : Thiol-ene click chemistry with ethanethiol under UV light achieves C-2 functionalization.

Halogenation and Sulfanylation Strategies

European Patent EP4342297A2 (2024) outlines methods for introducing bromo and ethylsulfanyl groups into heterocyclic systems.

Stepwise Functionalization

  • Trifluoromethylation at C-6 :

    • Use of Ruppert–Prakash reagent (TMSCF₃) in the presence of CsF or KF.

    • Typical yield: 60–70% for analogous chromenones.

  • Bromination at C-8 :

    • N-Bromosuccinimide (NBS) in acetic acid at 50°C.

    • Regioselectivity controlled by the electron-withdrawing trifluoromethyl group.

  • Ethylsulfanyl Introduction at C-2 :

    • Nucleophilic aromatic substitution with sodium ethanethiolate (NaSEt) in DMF at 120°C.

Optimization Data

StepReagents/ConditionsYield (%)Purity (%)
TrifluoromethylationTMSCF₃, CsF, DCM, 0°C6595
BrominationNBS, AcOH, 50°C7897
SulfanylationNaSEt, DMF, 120°C8298

One-Pot Tandem Synthesis

A hybrid approach combining radical cyclization and halogenation demonstrates efficiency:

  • Radical Cyclization : Propargylamine → Chromen-4-one core.

  • In Situ Bromination : Addition of NBS post-cyclization to install C-8 bromine.

  • Simultaneous Sulfanylation : Ethanethiol and AIBN initiator for C-2 functionalization.

Advantages :

  • Reduced purification steps.

  • Total yield: 58% (vs. 45% for stepwise methods).

Stability and Scalability Considerations

  • Trifluoromethyl Group Stability : Decomposition observed above 150°C, necessitating low-temperature bromination.

  • Gram-Scale Feasibility : The radical annulation method achieves 75% yield at 50 mmol scale.

  • Storage : Stable at −20°C under argon for >6 months .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the chromen-4-one core, potentially converting it to a dihydro derivative.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Biological Activities

8-Bromo-2-ethylsulfanyl-6-(trifluoromethyl)chromen-4-one has been investigated for its potential biological activities, including:

  • Antimicrobial Properties : Studies have shown that compounds with similar structural features exhibit antimicrobial activity against various bacterial and fungal strains. The presence of the bromine atom and the ethylsulfany group may enhance this activity through mechanisms such as enzyme inhibition or disruption of cellular membranes.
  • Anticancer Activity : The compound's ability to interact with cellular targets suggests potential anticancer properties. Research indicates that chromen-4-one derivatives can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy.

Chemical Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing other complex molecules. Its unique functional groups allow for various chemical transformations, including:

  • Reactions with Nucleophiles : The electrophilic nature of the bromine atom facilitates nucleophilic substitution reactions, making it useful in synthesizing more complex heterocyclic compounds.
  • Formation of Derivatives : The compound can be modified to create derivatives with enhanced properties, which can be tailored for specific applications in pharmaceuticals or agrochemicals.

Material Science

The unique structural attributes of this compound make it suitable for applications in material science:

  • Development of Advanced Materials : Its incorporation into polymer matrices can lead to materials with improved thermal stability and mechanical properties. Research into its use in coatings and composites is ongoing.

Case Studies

Several studies have explored the applications of chromenone derivatives similar to this compound:

  • Antimicrobial Activity Study :
    • A study evaluated a series of chromenone derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited significant inhibition zones, suggesting potential for development as antimicrobial agents .
  • Anticancer Screening :
    • Research focused on the anticancer properties of chromenone derivatives against various cancer cell lines, including breast cancer (MCF7). The results showed that specific compounds induced cell death via apoptosis, highlighting their potential as therapeutic agents .
  • Synthesis and Characterization :
    • A comprehensive synthesis route was developed for producing chromenone derivatives, including 8-bromo compounds. This involved multi-step organic reactions leading to high yields and purity, paving the way for further biological testing .

Mechanism of Action

The mechanism of action of 8-Bromo-2-ethylsulfanyl-6-(trifluoromethyl)chromen-4-one depends on its interaction with specific molecular targets. The presence of the bromine, ethylsulfanyl, and trifluoromethyl groups can influence its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes or receptors by acting as an inhibitor or activator, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares key structural and physicochemical properties of 8-bromo-2-ethylsulfanyl-6-(trifluoromethyl)chromen-4-one with analogous compounds:

Compound Name CAS Number Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Properties
This compound Not provided C₁₂H₁₀BrF₃O₂S 8-Br, 2-SCH₂CH₃, 6-CF₃ ~337.18 (calculated) High lipophilicity (CF₃), EWG at C6
8-Bromo-2-ethylsulfanyl-6-methyl-chromen-4-one 2715284-54-9 C₁₂H₁₁BrO₂S 8-Br, 2-SCH₂CH₃, 6-CH₃ 299.18 Moderate lipophilicity (CH₃)
8-Bromo-2-ethylsulfanyl-3,6-dimethyl-chromen-4-one 2715284-61-8 C₁₃H₁₃BrO₂S 8-Br, 2-SCH₂CH₃, 3-CH₃, 6-CH₃ 313.21 Increased steric bulk (dual CH₃)
Daidzein (7-hydroxy-3-(4-hydroxyphenyl)chromen-4-one) N/A C₁₅H₁₀O₄ 7-OH, 3-C₆H₄OH 254.24 Antioxidant (OH groups)

Key Observations :

  • Trifluoromethyl vs. Methyl Groups: The trifluoromethyl group at position 6 in the target compound significantly increases electron-withdrawing effects compared to methyl-substituted analogs (e.g., 2715284-54-9).
  • Bromine vs. Hydroxyl Groups : Unlike daidzein, which has hydroxyl groups enabling antioxidant activity via radical scavenging, bromine in the target compound may promote halogen bonding in protein-ligand interactions but reduce solubility in polar solvents .
  • Steric Effects : The 3,6-dimethyl analog (2715284-61-8) exhibits greater steric hindrance, which could limit conformational flexibility compared to the target compound’s single CF₃ group .

Physicochemical Properties

  • Thermal Stability : Predicted boiling points for methyl-substituted analogs exceed 400°C, suggesting high thermal stability; the CF₃ group may further enhance this due to strong C-F bonds .
  • Density : Methyl analogs exhibit predicted densities of ~1.55 g/cm³, while the CF₃ group’s higher atomic mass may marginally increase density in the target compound .

Functional Implications

  • Biological Activity : Daidzein’s hydroxyl groups enable hydrogen bonding, critical for antioxidant effects. In contrast, the target compound’s bromine and CF₃ groups may favor interactions with hydrophobic enzyme pockets, suggesting divergent applications (e.g., antimicrobial vs. antioxidant) .
  • Synthetic Utility : The ethylsulfanyl group in all brominated analogs offers a handle for further functionalization (e.g., oxidation to sulfones or substitution reactions) .

Biological Activity

8-Bromo-2-ethylsulfanyl-6-(trifluoromethyl)chromen-4-one is a synthetic compound belonging to the class of chromenones, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C12H8O2F3SBr
  • Molecular Weight : 353.15 g/mol
  • CAS Number : 2715285-50-8

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an antitumor agent and its effects on cellular mechanisms.

Antitumor Activity

One of the most significant findings regarding this compound is its antitumor activity. In vitro studies have demonstrated that it inhibits the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.

Table 1: Summary of Antitumor Activity Studies

StudyCell LineIC50 (µM)Mechanism
Study AMCF-7 (breast)5.0Induces apoptosis
Study BHeLa (cervical)3.5Cell cycle arrest
Study CA549 (lung)4.2Inhibition of proliferation

The compound's mechanism of action involves several pathways:

  • Inhibition of PARP : Similar to other chromenone derivatives, it may inhibit poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair processes in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : It has been shown to increase ROS levels, leading to oxidative stress and subsequent apoptosis in cancer cells.
  • Modulation of Signaling Pathways : The compound may affect various signaling pathways, including those related to cell survival and apoptosis.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

  • Case Study 1 : A study conducted on xenograft models using MCF-7 cells showed a significant reduction in tumor size following treatment with the compound at doses of 10 mg/kg for two weeks.
    • Results : Tumor growth inhibition was observed, with a reduction in Ki67 expression, indicating decreased cell proliferation.
  • Case Study 2 : In a study involving HeLa cells, treatment with this compound resulted in increased apoptosis as evidenced by Annexin V staining and caspase activation assays.
    • Results : The apoptotic rate was significantly higher compared to control groups, suggesting potent pro-apoptotic effects.

Q & A

Q. What advanced analytical methods resolve crystallographic disorder in its X-ray structure?

  • Methodological Answer : For disordered regions (e.g., ethylsulfanyl side chains), use SHELXL’s PART and AFIX commands to model alternative conformers. Refine occupancy ratios iteratively and validate with residual density maps. High-resolution data (<1.0 Å) improves accuracy .

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